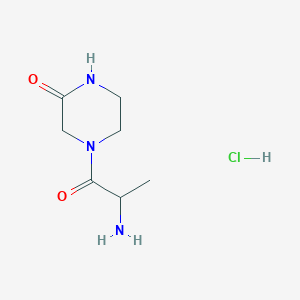

4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-aminopropanoyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2.ClH/c1-5(8)7(12)10-3-2-9-6(11)4-10;/h5H,2-4,8H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQQEYLTKWGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCNC(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS Number: 1236262-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride, a chiral synthetic compound featuring a piperazin-2-one scaffold acylated with an aminopropanoyl group. While specific research on this molecule is not extensively available in the public domain, this document synthesizes information on its core chemical identity, proposes a plausible synthetic pathway, outlines robust analytical methodologies for its characterization, and discusses its potential pharmacological significance based on the established bioactivities of related piperazinone derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Chemical Identity and Physicochemical Properties

The compound of interest is identified by the Chemical Abstracts Service (CAS) number 1236262-73-9 . Its chemical structure consists of a piperazin-2-one ring N-acylated at the 4-position with a 2-aminopropanoyl moiety, and it is supplied as a hydrochloride salt.

| Identifier | Value | Source |

| CAS Number | 1236262-73-9 | [King-Pharm, 2026], [AA Blocks, n.d.] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₄ClN₃O₂ | [AA Blocks, n.d.] |

| Molecular Weight | 207.66 g/mol | [AA Blocks, n.d.] |

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not published, a logical and efficient synthetic route can be proposed based on established methodologies for the N-acylation of piperazin-2-ones and standard peptide coupling techniques. The chirality of the 2-aminopropanoyl group necessitates a stereocontrolled approach.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection of the target molecule suggests piperazin-2-one and a protected L-alanine (or D-alanine, depending on the desired stereoisomer) as the key starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol outlines a two-step process involving the coupling of N-Boc-L-alanine with piperazin-2-one, followed by deprotection to yield the final hydrochloride salt.

Step 1: N-Acylation of Piperazin-2-one with N-Boc-L-alanine

This step involves the formation of an amide bond between the secondary amine of the piperazin-2-one ring and the carboxylic acid of N-protected alanine. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

-

Reactants:

-

Piperazin-2-one

-

N-Boc-L-alanine

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

-

Procedure:

-

Dissolve N-Boc-L-alanine and the coupling agent (e.g., HATU) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base (DIPEA) to the mixture and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of piperazin-2-one in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove the coupling byproducts and excess reagents.

-

Purify the resulting N-Boc protected intermediate by column chromatography on silica gel.

-

Step 2: Deprotection of the Boc Group and Salt Formation

The final step involves the removal of the Boc protecting group to free the primary amine of the alaninyl moiety and subsequent formation of the hydrochloride salt.

-

Reactants:

-

N-Boc-4-(2-aminopropanoyl)piperazin-2-one (from Step 1)

-

Anhydrous solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)

-

-

Procedure:

-

Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Add the anhydrous HCl solution dropwise to the stirred solution at 0 °C.

-

Stir the reaction mixture at room temperature for a few hours. The deprotection is typically rapid.

-

The hydrochloride salt of the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any residual impurities and then dried under vacuum to yield the final product, this compound.

-

Caption: Proposed two-step synthesis workflow.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should provide characteristic signals for the protons of the piperazin-2-one ring, the alaninyl side chain (including the chiral center proton), and the methyl group. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the two carbonyl carbons (amide and lactam).

-

2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), such as ESI-TOF, should be used to confirm the exact mass of the molecular ion, which will validate the elemental composition. The observed mass should correspond to the protonated free base ([M+H]⁺).

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile with an additive like trifluoroacetic acid or formic acid) can be developed to assess the purity of the compound. Detection can be achieved using a UV detector (at a wavelength where the amide bonds absorb) or an evaporative light scattering detector (ELSD).

-

-

Chiral HPLC:

-

To confirm the enantiomeric purity of the final product, a chiral HPLC method will be necessary. This involves using a chiral stationary phase that can separate the L- and D-enantiomers.

-

| Analytical Technique | Purpose | Expected Key Observations |

| ¹H NMR | Structural elucidation and confirmation | Characteristic signals for piperazinone and alaninyl protons. |

| ¹³C NMR | Confirmation of carbon skeleton | Signals for two distinct carbonyl carbons. |

| HRMS | Confirmation of molecular formula | Accurate mass measurement of the molecular ion. |

| RP-HPLC | Purity assessment | A single major peak indicating high purity. |

| Chiral HPLC | Determination of enantiomeric excess | A single peak for the desired enantiomer. |

Potential Pharmacological Relevance and Applications

The piperazin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds.[1] Its rigid, yet three-dimensional, structure allows for the precise positioning of substituents to interact with biological targets.

The Piperazin-2-one Core

The piperazin-2-one moiety can be viewed as a constrained dipeptide mimic, which can enforce a specific conformation upon the molecule. This conformational rigidity can lead to higher binding affinity and selectivity for target proteins.

The Aminopropanoyl Moiety

The introduction of the 2-aminopropanoyl (alaninyl) group adds several key features:

-

Chirality: The stereochemistry at the alpha-carbon of the alanine residue can be critical for specific interactions with chiral biological targets like enzymes and receptors.

-

Hydrogen Bonding: The primary amine and the amide linkages provide additional hydrogen bond donor and acceptor sites, which can enhance binding to target proteins.

-

Vector for Further Derivatization: The primary amine serves as a handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Given the diverse biological activities of piperazinone-containing molecules, this compound could be a valuable starting point for drug discovery programs in areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperazine or piperazinone rings.[2]

-

Neuroscience: Piperazine derivatives have been extensively explored for their activity on central nervous system (CNS) targets.[3]

-

Infectious Diseases: The piperazine scaffold is found in various antibacterial and antiviral compounds.

The concept of bioisosteric replacement is also relevant. The piperazin-2-one core can be considered a bioisostere of other cyclic diamine structures, and modifications to this core can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[4][5]

Caption: Conceptual framework of pharmacological potential.

Conclusion

This compound (CAS: 1236262-73-9) represents an intriguing, yet underexplored, chemical entity. While specific experimental data is scarce, its structural features, combining a privileged piperazin-2-one scaffold with a chiral amino acid moiety, suggest significant potential for applications in drug discovery and medicinal chemistry. This guide provides a solid theoretical framework for its synthesis, characterization, and potential biological evaluation, serving as a valuable resource for researchers embarking on the study of this and related compounds. Further experimental work is necessary to validate the proposed methodologies and to fully elucidate the pharmacological profile of this promising molecule.

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55(05), 769-778.

- Manfredi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438.

- Gueret, R., et al. (2020). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 85(5), 3476-3486.

- D'hooghe, M., et al. (2009). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 7(2), 325-334.

- Kałkowska, A., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 99, 215-226.

- Lecinska, P., et al. (2010). Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums.

- Kowalski, D., et al. (2019). Pyrrolidine bis-piperazine library screening against PC2. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2119.

- Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- Fantacuzzi, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Molecules, 26(11), 3163.

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

- Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

- Lv, M., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.

-

Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Retrieved from [Link]

- Yousaf, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4788.

- Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2531.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

"synthesis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride"

An In-depth Technical Guide to the Synthesis of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. Piperazin-2-one is a privileged heterocyclic scaffold frequently utilized in drug discovery due to its peptidomimetic properties and ability to serve as a constrained structural motif.[1][2] This document details a robust, three-stage synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors, followed by the synthesis of a protected intermediate, and culminating in the deprotection and salt formation of the target compound. The protocols herein are designed for reproducibility and scalability, incorporating in-process controls and explaining the chemical rationale behind each procedural step. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research.

Strategic Overview: Retrosynthetic Analysis & Pathway Design

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. The target molecule, this compound, is dissected into its primary building blocks to guide the forward synthesis.

Retrosynthetic Logic:

-

Final Product Disconnection: The target hydrochloride salt is logically formed in the final step from its free-base precursor via protonation. The free amine itself arises from the deprotection of a suitable N-protected intermediate. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in common reaction conditions and its lability under specific acidic conditions.[3]

-

Amide Bond Disconnection: The core chemical bond to be formed is the amide linkage between the N4 nitrogen of the piperazin-2-one ring and the carbonyl of the alanyl moiety. This disconnection yields two key precursors: piperazin-2-one and N-Boc-L-alanine .

This analysis leads to a clear and efficient three-stage forward synthesis:

-

Amide Coupling: Reaction of piperazin-2-one with N-Boc-L-alanine using a standard peptide coupling agent.

-

Deprotection & Salt Formation: Removal of the Boc protecting group using a strong acid, which concurrently forms the desired hydrochloride salt.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow: From Starting Materials to Final Product

The forward synthesis is executed in two primary experimental stages, followed by final product isolation. This workflow is designed to be a self-validating system, with clear endpoints for each stage that can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Overall synthetic workflow diagram.

Part 1: Synthesis of 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one

This stage focuses on the formation of the critical amide bond. The use of a Boc-protected alanine is essential to prevent the undesired self-coupling of the amino acid and to ensure selective acylation at the N4 position of the piperazin-2-one ring. The coupling reaction is mediated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling agent, in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA).

Experimental Protocol

| Reagent | Formula | MW | Equivalents | Amount |

| Piperazin-2-one | C₄H₈N₂O | 100.12 | 1.0 | (User Defined) |

| N-Boc-L-Alanine | C₈H₁₅NO₄ | 189.21 | 1.1 | (Calculated) |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 | (Calculated) |

| DIPEA | C₈H₁₉N | 129.24 | 2.5 | (Calculated) |

| Anhydrous DMF | C₃H₇NO | - | - | (To 0.2 M) |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine (1.1 eq) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a final reaction concentration of approximately 0.2 M.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. This pre-activation step generates the active ester of N-Boc-L-alanine.

-

In a separate flask, dissolve piperazin-2-one (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the piperazin-2-one solution dropwise to the activated amino acid solution.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until consumption of the limiting reagent (piperazin-2-one) is complete.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the title compound as a white solid.

Part 2: Synthesis of this compound

The final step involves the acid-catalyzed cleavage of the Boc protecting group. Using a solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane is a highly effective and standard method.[4] This process not only removes the Boc group to reveal the primary amine but also concurrently protonates it, typically causing the desired hydrochloride salt to precipitate directly from the reaction mixture, thereby simplifying purification to a simple filtration.[4]

Experimental Protocol

| Reagent | Formula | MW | Equivalents | Amount |

| Boc-Ala-Piperazin-2-one | C₁₂H₂₁N₃O₄ | 271.31 | 1.0 | (User Defined) |

| 4M HCl in 1,4-Dioxane | HCl | - | 4.0 - 5.0 | (Calculated) |

| Methanol (co-solvent) | CH₃OH | - | - | (Minimal) |

| Diethyl Ether (for precipitation) | (C₂H₅)₂O | - | - | (As needed) |

Procedure:

-

In a round-bottom flask, dissolve the purified 4-(2-(tert-butoxycarbonylamino)propanoyl)piperazin-2-one (1.0 eq) in a minimal amount of methanol or dioxane.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise at 0 °C (ice bath).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

-

In-Process Control: Monitor the deprotection by TLC or LC-MS. The product spot should be significantly more polar than the starting material. Often, a white precipitate will form as the reaction proceeds.

-

Isolation:

-

Method A (Direct Precipitation): If a significant amount of precipitate has formed, add an excess of diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

-

Method B (Concentration): If precipitation is minimal, remove the solvent and excess HCl under reduced pressure. The resulting solid can be triturated with diethyl ether.

-

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield this compound.

Characterization of the Final Product

The identity, purity, and structure of the final compound should be confirmed using a suite of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments. The spectra should show the disappearance of the Boc group's characteristic tert-butyl signal (~1.4 ppm) and the appearance of a broad amine signal.

-

LC-MS: To confirm the molecular weight of the parent ion and assess the purity of the compound.

-

FT-IR: To identify characteristic functional groups, such as the N-H stretches of the ammonium salt, the amide C=O, and the lactam C=O.

Safety and Handling

-

Coupling Agents (e.g., HATU): These can be sensitizers and irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

DIPEA: A corrosive and flammable liquid. Avoid contact with skin and eyes.

-

4M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. All operations must be conducted in a certified chemical fume hood. Ensure all glassware is dry, as the reagent is moisture-sensitive.

-

Solvents (DMF, Dichloromethane, Diethyl Ether): Handle in a well-ventilated area, avoiding inhalation of vapors. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme. Retrieved from [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(02), 246-254. Retrieved from [Link]

-

Hulme, C., et al. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. Retrieved from [Link]

-

Trost, B. M., & Czabaniuk, L. C. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 289-293. Retrieved from [Link]

- Google Patents. (2018). CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Vasantha, B., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

Sources

A Technical Guide to the Structure Elucidation of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Abstract: The unambiguous determination of a molecule's chemical structure is a cornerstone of drug discovery and development. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of a novel small molecule, presented here as the case study of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride. We detail a synergistic, multi-technique approach, beginning with foundational mass spectrometry and infrared spectroscopy to establish molecular formula and functional groups. The core of the elucidation process leverages a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments to meticulously map the molecular framework. Finally, we address stereochemical assignment and the definitive structural confirmation via single-crystal X-ray crystallography. Each section explains the causality behind the experimental choices and provides field-proven protocols, ensuring a scientifically rigorous and self-validating workflow.

Introduction

In pharmaceutical research, novel chemical entities (NCEs) hold the promise of new therapeutic interventions. One such class of molecules are piperazinones, which are considered privileged structures in medicinal chemistry due to their peptidomimetic properties.[1][2] This guide focuses on a hypothetical NCE, this compound, a molecule comprising a piperazin-2-one core acylated with an alaninyl moiety. The hydrochloride salt form is typical for improving the solubility and stability of amine-containing drug candidates.

The objective of this document is to outline a logical and robust workflow for its complete structural characterization, from a newly synthesized, unknown powder to a fully confirmed 3D structure. This process is critical for intellectual property rights, regulatory submissions, and understanding structure-activity relationships (SAR). We will proceed through a sequence of analytical techniques, where each step builds upon the last to create a cohesive and undeniable structural proof.

The Elucidation Workflow: A Phased Approach

A successful structure elucidation campaign is a process of systematic investigation. Evidence is gathered sequentially, starting with broad characteristics and progressively resolving finer details until only one possible structure remains.

Caption: The overall workflow for structure elucidation.

Part 1: Foundational Analysis - What Are the Pieces?

Before assembling the puzzle, we must first identify all the pieces. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy provide the most fundamental information: the elemental composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first critical question for an unknown sample is "What is its molecular formula?". HRMS is the definitive technique to answer this. Unlike nominal mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places.[3] This extreme precision allows for the differentiation of isobars (molecules with the same nominal mass but different elemental compositions) and provides a unique molecular formula.[4][5]

Hypothetical Data for 4-(2-aminopropanoyl)piperazin-2-one (as free base): The expected molecular formula is C₇H₁₃N₃O₂. The hydrochloride salt will dissociate in the ESI source.

| Parameter | Observed Value | Interpretation |

| Ion Type | [M+H]⁺ | Protonated molecule (positive ion mode) |

| Theoretical m/z | 186.1030 | Calculated exact mass for [C₇H₁₄N₃O₂]⁺ |

| Observed m/z | 186.1033 | High-accuracy experimental mass |

| Mass Error | +1.6 ppm | Within typical limits (<5 ppm) for high confidence |

| Inferred Formula | C₇H₁₃N₃O₂ | Confirmed elemental composition.[6] |

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol/Water 50:50) with 0.1% formic acid to promote protonation.

-

Instrument: Utilize an ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap mass spectrometer.[4]

-

Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate or a commercial calibrant mix) to ensure high mass accuracy.

-

Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Process the spectrum to find the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass, setting constraints for expected elements (C, H, N, O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[7] It is a rapid and non-destructive technique used to confirm the presence of key functional groups predicted from the proposed structure.[8][9] For our target molecule, we expect to see characteristic absorptions for amides, amines, and alkyl groups.

Hypothetical Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Medium, Broad | N-H Stretch | Primary amine (-NH₂) and secondary amide (N-H) |

| ~3000-2850 | Medium | C-H Stretch | Aliphatic CH, CH₂, CH₃ groups |

| ~1680 | Strong | C=O Stretch | Amide I band (Acyl group C=O) |

| ~1650 | Strong | C=O Stretch | Amide I band (Piperazinone ring C=O) |

| ~1550 | Medium | N-H Bend | Amide II band |

These data provide strong, tangible evidence for the core functional groups, validating the molecular formula's implications.

Part 2: NMR Spectroscopy - Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10][11] By combining a suite of 1D and 2D experiments, we can unambiguously determine the connectivity of every atom in the molecule. All data should be reported according to IUPAC recommendations.[12]

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. We can deduce the number of different proton types, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

-

¹³C NMR: Shows the number of distinct carbon environments.

-

DEPT-135: A spectral editing technique that distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

2D NMR: Building Connectivity

Expertise & Causality: While 1D NMR provides lists of atoms, 2D NMR shows how they are connected.[13][14] We use a logical sequence of experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This allows us to trace out contiguous proton networks or "spin systems".[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to (¹JCH). This is the crucial step that links the ¹H and ¹³C assignments.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments identified by COSY. It shows correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (ⁿJCH, n=2,3).[17] This allows us to see connections across quaternary carbons and heteroatoms (like nitrogen), ultimately piecing the entire molecular puzzle together.

Hypothetical NMR Data and Interpretation (in D₂O): (Note: Chemical shifts are predictive and for illustrative purposes. Exchangeable protons like NH and NH₃⁺ may broaden or not be visible in D₂O.)

Table of Predicted NMR Assignments:

| Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations | Key HMBC Correlations |

| Alaninyl Moiety | ||||

| C1' (C=O) | - | ~175.0 | - | H2', H3' |

| C2' (CH) | 4.1 (q) | ~52.0 | H3' | H1', H3' |

| C3' (CH₃) | 1.5 (d) | ~17.0 | H2' | H1', H2' |

| Piperazinone Moiety | ||||

| C2 (C=O) | - | ~170.0 | - | H3, H5 |

| C3 (CH₂) | 3.5 (t) | ~48.0 | H5 | C2, C5 |

| C5 (CH₂) | 3.8 (t) | ~45.0 | H3 | C2, C3, C6 |

| C6 (CH₂) | 4.0 (s) | ~50.0 | - | C2, C5 |

Connecting the Fragments with HMBC: The critical connection between the alaninyl group and the piperazinone ring is established by a long-range HMBC correlation.

Caption: Key HMBC correlation linking the fragments.

The most important correlation would be from the protons on C2' of the alaninyl group to the carbonyl carbon C1'. A correlation from the protons on the piperazinone ring, such as H5, to the C1' carbonyl would definitively prove the C-N bond linkage at position 4.

Protocol: NMR Experiment Suite

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard like TMS or DSS.

-

Instrument: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

1D Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum.

-

-

2D Acquisition:

-

Acquire a gradient-selected COSY (gCOSY) spectrum.

-

Acquire a gradient-selected HSQC (gHSQC) spectrum, optimized for ¹JCH ≈ 145 Hz.

-

Acquire a gradient-selected HMBC (gHMBC) spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

-

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra correctly. Analyze the spectra in the logical order (¹H → ¹³C → COSY → HSQC → HMBC) to build the structure piece by piece.[18]

Part 3: Stereochemistry and Final Confirmation

Chiral Analysis

Expertise & Causality: The "2-aminopropanoyl" group is derived from the amino acid alanine, which has a chiral center at C2'. Therefore, the molecule can exist as two enantiomers (R or S). It is crucial to determine the enantiomeric purity of the sample. While NMR in a standard achiral solvent cannot distinguish between enantiomers, specialized methods can. Chiral chromatography is the most common and reliable method.[19][20][21]

Protocol: Chiral HPLC

-

Column Selection: Screen several chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, which are effective for separating a wide range of chiral compounds.

-

Method Development: Develop a separation method by optimizing the mobile phase (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile).

-

Analysis: Inject the sample and monitor the elution profile with a UV detector. A single peak indicates an enantiomerically pure sample. If two peaks are observed, the sample is a racemic mixture. The identity (R or S) must be confirmed by comparison to an authentic, certified reference standard.

Single-Crystal X-ray Crystallography (SC-XRD)

Expertise & Causality: While the combination of MS and NMR provides the 2D structure (constitution), it does not offer definitive proof of the 3D arrangement in space (configuration). SC-XRD is the "gold standard" analytical technique for the unambiguous determination of a molecule's three-dimensional structure.[22] It provides precise bond lengths, bond angles, and, crucially, the absolute configuration of all chiral centers.[23][24][25]

Protocol: SC-XRD

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map. A molecular model is fitted to the map and refined to achieve the best agreement with the experimental data. For a chiral molecule, the analysis will include the determination of the Flack parameter, which confirms the absolute stereochemistry.[25]

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process of evidence accumulation. By logically progressing from broad molecular formula determination (HRMS) and functional group analysis (FTIR) to detailed connectivity mapping (1D and 2D NMR), a confident 2D structural hypothesis can be built. This hypothesis is then rigorously tested and finalized by addressing stereochemistry (Chiral HPLC) and obtaining definitive 3D structural proof through single-crystal X-ray crystallography. Each step in this workflow serves as an internal validation for the next, culminating in a complete and unambiguous structural assignment that meets the highest scientific and regulatory standards.

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer Science & Business Media. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons. [Link]

-

IUPAC. (2001). Recommendations for the presentation of NMR data for publication in chemical journals. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 5. fiveable.me [fiveable.me]

- 6. longdom.org [longdom.org]

- 7. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 8. Functional group profiling of medicinal plants using FTIR spectroscopy [wjbphs.com]

- 9. edinburghanalytical.com [edinburghanalytical.com]

- 10. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. youtube.com [youtube.com]

- 14. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. emerypharma.com [emerypharma.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Chiral analysis - Wikipedia [en.wikipedia.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. d-nb.info [d-nb.info]

- 22. books.rsc.org [books.rsc.org]

- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. improvedpharma.com [improvedpharma.com]

- 25. researchgate.net [researchgate.net]

"physicochemical properties of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride"

An In-depth Technical Guide to the Physicochemical Characterization of 4-(2-aminopropanoyl)piperazin-2-one Hydrochloride

Disclaimer: this compound is not a widely documented compound in publicly accessible scientific literature. Therefore, this guide outlines a comprehensive and authoritative methodology for its full physicochemical characterization, as would be performed in a drug discovery and development setting. The data presented herein is hypothetical and illustrative, grounded in the expected properties of a molecule with this structure.

Introduction: The Critical Role of Physicochemical Profiling

In the journey of a drug candidate from discovery to a viable medicinal product, a thorough understanding of its fundamental physicochemical properties is non-negotiable. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and dictate its suitability for formulation into a safe, stable, and efficacious dosage form. This compound, a small molecule containing a basic primary amine and a lactam moiety, presents a classic case study for this essential profiling.

As a hydrochloride salt, its behavior is intrinsically linked to pH, making a detailed investigation of its ionization, solubility, and lipophilicity across a physiological pH range a primary objective. This guide provides a robust, field-tested framework for elucidating these core properties, emphasizing not just the protocols themselves, but the scientific rationale that underpins each experimental choice.

Identity and Structural Confirmation

Before any characterization can begin, unambiguous confirmation of the compound's identity and purity is paramount.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the free base. The expected monoisotopic mass of the free base (C₇H₁₃N₃O₂) is 171.1008 g/mol . The observed mass should be within a 5 ppm tolerance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O or DMSO-d₆) will confirm the chemical structure, proton and carbon environments, and connectivity. The spectra should be consistent with the proposed structure of an alaninyl group appended to a piperazin-2-one ring.

-

Purity Assessment: A high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV or Charged Aerosol Detector) must be developed to establish the purity of the batch, which should ideally be >98% for detailed characterization.

The Foundational Workflow: An Integrated Approach

The physicochemical properties of an ionizable compound are deeply interconnected. Our experimental strategy is therefore designed as a logical cascade, where the results of one experiment inform the design of the next. This ensures efficiency and scientific rigor.

Caption: Integrated workflow for physicochemical characterization.

Ionization Constant (pKa) Determination

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 4-(2-aminopropanoyl)piperazin-2-one, the primary amine of the alanine moiety is the most basic center and will be protonated at low pH. Determining its pKa is the first and most critical step.

Rationale for Method Selection

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and direct measurement of protonation events. The experiment measures the change in pH of a solution of the compound as a titrant (e.g., NaOH or HCl) is added incrementally.

Step-by-Step Experimental Protocol: Potentiometric Titration

-

Instrument Setup: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). The instrument should be a computer-controlled titrator (e.g., Sirius T3).

-

Sample Preparation: Accurately weigh ~1-3 mg of the hydrochloride salt and dissolve it in a known volume (e.g., 1.5 mL) of degassed, deionized water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration - Acidic Direction: Titrate the solution from ~pH 1.5 to ~pH 11.5 using a standardized potassium hydroxide (KOH) solution (e.g., 0.5 M).

-

Titration - Basic Direction: Perform a reverse titration from ~pH 11.5 back to ~pH 1.5 using a standardized hydrochloric acid (HCl) solution (e.g., 0.5 M).

-

Data Analysis: Use specialized software (e.g., RefinementPro) to analyze the resulting titration curve (pH vs. volume of titrant). The software fits a theoretical model to the data to derive the pKa value. The pKa is the inflection point of the curve. Performing titrations in both directions helps to confirm the reversibility of the protonation and rule out compound degradation during the experiment.

Predicted Ionization Behavior

The primary amine is expected to have a pKa in the range of 7.5 - 8.5. This means that at physiological pH (~7.4), the compound will exist as a mixture of its protonated (cationic) and neutral forms.

Caption: pH-dependent ionization state of the primary amine.

Aqueous Solubility Profile

Solubility is a measure of the maximum concentration of a compound that can dissolve in a solvent. For an ionizable drug, it is highly dependent on pH. The hydrochloride salt form is used to enhance the solubility of the basic free form.

Rationale for Method Selection

Equilibrium shake-flask solubility is the most reliable method, providing thermodynamic solubility data. The experiment involves adding an excess of the solid compound to a buffered solution at a specific pH, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound.

Step-by-Step Experimental Protocol: pH-Solubility Profile

-

Buffer Preparation: Prepare a series of biocompatible buffers covering a range of pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. The amount should be sufficient to ensure solid remains at the end of the experiment.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, filter the samples (e.g., using a 0.45 µm PTFE filter) to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Solid Form Analysis: Analyze the remaining solid by XRPD (see Section 7.0) to ensure the compound has not converted to a different solid form (e.g., disproportionated to the free base) during the experiment.

Hypothetical Data Summary

| Property | Method | Result (Hypothetical) |

| pKa | Potentiometric Titration | 8.1 ± 0.1 |

| Solubility (pH 2.0) | Equilibrium Shake-Flask | > 100 mg/mL |

| Solubility (pH 7.4) | Equilibrium Shake-Flask | 15.2 mg/mL |

| Solubility (pH 9.0) | Equilibrium Shake-Flask | 0.8 mg/mL |

Table 1: Summary of core solution properties.

The solubility is expected to be high at low pH, where the cationic form dominates, and decrease significantly as the pH increases above the pKa, where the less soluble neutral form becomes more prevalent.

Lipophilicity (LogP and LogD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of membrane permeability and metabolic clearance.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral species between octanol and water.

-

LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is the more physiologically relevant parameter.

Rationale for Method Selection

The octanol-water shake-flask method is the traditional method, but HPLC-based methods are often used for higher throughput. The shake-flask method will be described here for its directness.

Step-by-Step Experimental Protocol: Shake-Flask LogD

-

Solvent Preparation: Pre-saturate n-octanol with buffered water and buffered water with n-octanol at the desired pH (e.g., pH 7.4).

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated octanol and buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Hypothetical Data Summary

| Property | Method | Result (Hypothetical) |

| LogP (calculated) | Software Prediction | -0.5 |

| LogD (pH 7.4) | Shake-Flask | 0.2 |

| LogD (pH 5.0) | Shake-Flask | -1.8 |

Table 2: Summary of lipophilicity data.

The LogD at pH 7.4 is expected to be higher than at pH 5.0, because at the lower pH, the compound is almost fully protonated (cationic), making it highly polar and preferring the aqueous phase.

Solid-State Characterization

The properties of the solid form are critical for manufacturing, stability, and dissolution.

Key Techniques and Rationale

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and identify other thermal events like polymorphic transitions. A sharp endotherm is indicative of a crystalline material.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of water or other solvates.

-

X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid. It is the definitive technique for identifying the crystal form and detecting polymorphism.

-

Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by the solid as a function of relative humidity (RH). This assesses the compound's hygroscopicity, which can impact its handling, stability, and flow properties.

Hypothetical Solid-State Data

| Parameter | Method | Result (Hypothetical) | Implication |

| Melting Point | DSC | 185 °C (with decomposition) | High melting point suggests a stable crystal lattice. |

| Crystallinity | XRPD | Crystalline pattern observed | Confirms the material is not amorphous. |

| Hygroscopicity | DVS | 1.5% weight gain at 80% RH | Slightly hygroscopic; may require controlled storage. |

Table 3: Summary of solid-state properties.

Integrated Physicochemical Profile and Implications

Synthesizing the data provides a holistic view of this compound:

-

Absorption: With a pKa of ~8.1, the compound will be predominantly ionized in the acidic environment of the stomach but will become increasingly neutral as it transits to the more basic environment of the small intestine. The moderate LogD at pH 7.4 and good aqueous solubility suggest that absorption via the transcellular route is plausible.

-

Formulation: The high aqueous solubility at low pH makes it an excellent candidate for a simple immediate-release oral solid dosage form (e.g., a tablet or capsule). Its slight hygroscopicity means that packaging and storage conditions may need to be controlled to prevent moisture uptake.

-

Developability: The overall profile—crystalline solid, good solubility, and balanced lipophilicity—presents no immediate red flags for developability. The key will be to ensure that the identified crystalline form is the most stable one to avoid any potential polymorphism issues during development.

This comprehensive characterization provides the foundational knowledge required to make informed decisions, mitigate risks, and rationally advance a promising drug candidate like this compound through the development pipeline.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

An In-depth Technical Guide to the Solubility Profile of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-aminopropanoyl)piperazin-2-one hydrochloride (CAS: 1236262-73-9).[3][4] We will delve into the theoretical underpinnings of its solubility based on its chemical structure, and present detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols to accurately characterize this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, understanding its physicochemical properties is paramount. Among these, aqueous solubility is a cornerstone that dictates formulation strategies, and ultimately, the drug's performance in vivo.[1][5] Poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[1]

This compound is a piperazinone derivative.[4] The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatility.[6][7] The presence of an amino group, a ketone, and an amide within the structure, along with its formulation as a hydrochloride salt, suggests a complex interplay of factors governing its solubility. This guide aims to elucidate these factors and provide a robust framework for their investigation.

Compound Profile: this compound

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

| Identifier | Information |

| IUPAC Name | 4-(2-aminopropanoyl)piperazin-2-one;hydrochloride[4] |

| CAS Number | 1236262-73-9[3][4] |

| Molecular Formula | C7H14ClN3O2 |

| Molecular Weight | 207.66 g/mol |

| Structure | (Image of the chemical structure of this compound) |

The key structural features influencing solubility are:

-

Piperazin-2-one Ring: A polar heterocyclic structure. The nitrogen atoms can act as hydrogen bond acceptors.

-

Amino Group: A primary amine which is basic and will be protonated at physiological pH, enhancing aqueous solubility.

-

Amide and Ketone Groups: Both are polar and capable of hydrogen bonding.

-

Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity of the molecule and is a common strategy to improve the aqueous solubility of basic compounds.[8]

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by its ionization state, which is pH-dependent, and the polarity of the solvent.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As a salt of a weak base, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship. The primary amine group will have a specific pKa, and the solubility will be highest at pH values below this pKa, where the compound is predominantly in its ionized, more polar form. As the pH increases above the pKa, the compound will convert to its free base, which is expected to be less soluble.[5][9]

Solvent Polarity

The principle of "like dissolves like" is fundamental. Given the polar nature of the hydrochloride salt, high solubility is anticipated in polar protic solvents like water, methanol, and ethanol.[6] Conversely, it is expected to have low solubility in non-polar solvents such as hexane and dichloromethane.[10] Solvents with intermediate polarity, like DMSO, are also likely to be effective.[10]

Experimental Determination of Solubility

Accurate solubility data is obtained through empirical testing. Both thermodynamic and kinetic solubility assessments provide valuable, albeit different, insights.[11]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.[5][11] It is considered the gold standard for solubility measurement.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, various pH buffers) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5][9]

-

Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[2][12]

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) added to an aqueous buffer.[11][13] This is a high-throughput method often used in early drug discovery for rank-ordering compounds.[11]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the stock solution to an aqueous buffer in a 96-well plate.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader to detect the onset of precipitation.

-

Calculation: The concentration in the last clear well is reported as the kinetic solubility.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly alter the solubility of this compound.

| Factor | Expected Effect | Rationale |

| pH | High solubility in acidic to neutral pH, decreasing in basic conditions. | As a hydrochloride salt of a weak base, the ionized form predominates at lower pH.[9] |

| Temperature | Solubility likely increases with temperature. | The dissolution of most solids is an endothermic process.[14] This should be empirically verified. |

| Solvent | High solubility in polar protic solvents (water, ethanol). Lower in non-polar solvents. | The compound is a polar salt.[6] |

| Common Ion Effect | In solutions containing chloride ions, solubility may decrease. | The presence of a common ion can suppress the dissolution of an ionic salt.[9] |

Data Presentation and Interpretation

A clear presentation of solubility data is essential for decision-making in drug development.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent System | pH | Solubility (mg/mL) | Solubility (mM) |

| 0.1 M HCl | 1.0 | [Insert Experimental Data] | [Insert Experimental Data] |

| Acetate Buffer | 4.5 | [Insert Experimental Data] | [Insert Experimental Data] |

| Phosphate Buffer (PBS) | 7.4 | [Insert Experimental Data] | [Insert Experimental Data] |

| Purified Water | ~6-7 | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | N/A | [Insert Experimental Data] | [Insert Experimental Data] |

| DMSO | N/A | [Insert Experimental Data] | [Insert Experimental Data] |

| Hexane | N/A | [Insert Experimental Data] | [Insert Experimental Data] |

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 4-(2-Aminopropanoyl)-2-piperazinone hydrochloride [1236262-73-9] | King-Pharm [king-pharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 9. Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"4-(2-aminopropanoyl)piperazin-2-one hydrochloride mechanism of action hypothesis"

An In-depth Technical Guide

Topic: 4-(2-aminopropanoyl)piperazin-2-one hydrochloride Hypothesis: A Competitive Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes Mellitus Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive investigational framework for this compound, a novel small molecule with therapeutic potential. Based on a detailed structural analysis, we hypothesize that this compound functions as a selective, competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. The piperazin-2-one core coupled with an N-terminal alanine mimic suggests a strong affinity for the S1 subsite of the DPP-4 active site. This guide outlines a multi-stage research plan, progressing from predictive in silico modeling and physicochemical characterization to definitive in vitro enzymatic and cell-based assays, and culminating in in vivo proof-of-concept studies. Each proposed protocol is designed to rigorously test the central hypothesis, determine the mechanism of action, and establish a preclinical profile for this promising compound.

Introduction and Core Hypothesis

Structural Rationale

The chemical entity, this compound, is a dipeptide mimetic. Its structure consists of a stable piperazin-2-one scaffold, which provides a rigid backbone, substituted with a 2-aminopropanoyl (alanoyl) group. This side chain is identical to the amino acid L-alanine.

This configuration is of significant pharmacological interest because the enzyme Dipeptidyl Peptidase-4 (DPP-4) preferentially cleaves peptides with an N-terminal X-proline or X-alanine sequence.[1][2] The structure of our compound of interest strongly mimics this substrate preference, positioning it as a candidate for interaction with the DPP-4 active site. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice for amine-containing pharmaceutical compounds.[3]

The Incretin System and DPP-4 as a Therapeutic Target

The incretin effect, a physiological phenomenon where oral glucose elicits a significantly higher insulin response than intravenous glucose, is primarily mediated by two gut hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][6] In patients with Type 2 Diabetes Mellitus (T2DM), this effect is blunted.[4] Both GLP-1 and GIP are rapidly degraded and inactivated by the serine exopeptidase DPP-4 within minutes of their release into circulation.[1][7]

By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended.[8] This leads to several beneficial downstream effects for glycemic control:

-

Glucose-dependent insulin secretion: Pancreatic β-cells are stimulated to release insulin.

-

Suppression of glucagon secretion: Pancreatic α-cells reduce the release of glucagon, which in turn decreases hepatic glucose production.[4][7]

Therefore, DPP-4 inhibitors ("gliptins") are an established and well-tolerated class of oral antidiabetic agents.[8][9]

The Core Hypothesis: Competitive Inhibition of DPP-4

We hypothesize that This compound acts as a competitive inhibitor of the DPP-4 enzyme. The alanoyl moiety is proposed to bind to the S1 sub-pocket of the DPP-4 active site, while the piperazin-2-one core occupies the active site cleft, preventing the binding and subsequent cleavage of natural substrates like GLP-1 and GIP. This proposed mechanism is illustrated below.

Phase I: Predictive Analysis & Physicochemical Characterization

This initial phase focuses on predicting the binding interaction computationally and ensuring the compound's quality and suitability for biological assays.

Experimental Workflow Overview

The overall strategy follows a gated, milestone-driven approach, from initial computational screening to definitive in vivo testing.

Protocol: Molecular Docking

Objective: To predict the binding affinity and pose of the compound within the crystal structure of human DPP-4.

Methodology:

-

Receptor Preparation: Obtain the high-resolution crystal structure of human DPP-4 complexed with a known ligand (e.g., PDB ID: 1X70) from the RCSB Protein Data Bank.[10] Prepare the protein using molecular modeling software (e.g., AutoDock Tools, MOE) by removing water molecules, adding polar hydrogens, and assigning charges.[11][12]

-

Ligand Preparation: Generate a 3D structure of 4-(2-aminopropanoyl)piperazin-2-one. Perform energy minimization and assign appropriate charges.[13]

-

Grid Generation: Define the docking grid box centered on the co-crystallized ligand in the DPP-4 active site, ensuring it encompasses the catalytic triad (Ser630, Asp708, His740) and the S1/S2 binding pockets.[10]

-

Docking Simulation: Execute the docking algorithm (e.g., AutoDock Vina).[13][14] Generate multiple binding poses.

-

Analysis: Analyze the results based on binding energy (kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and key active site residues. Compare the predicted pose to known DPP-4 inhibitors.

Phase II: In Vitro Enzymatic Validation

This phase aims to definitively confirm target engagement and characterize the inhibitory mechanism.

Protocol: DPP-4 Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human DPP-4.

Principle: The assay measures the cleavage of a non-fluorescent substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent product, AMC, is released and can be quantified. An inhibitor will reduce the rate of AMC production.[15][16]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).[17]

-

Enzyme: Recombinant human DPP-4 (e.g., 1.73 mU/mL).[17]

-

Substrate: Gly-Pro-AMC (200 µM).[17]

-

Test Compound: Prepare a 10-point serial dilution series (e.g., from 100 µM to 5 nM) in DMSO, then dilute into assay buffer.

-

Controls: Include a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control and a vehicle control (DMSO).[15]

-

-

Assay Procedure (96-well black plate):

-

To each well, add 25 µL of test compound dilution (or control).

-

Add 25 µL of DPP-4 enzyme solution.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.[17]

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the kinetic curve (ΔFLU/min).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Inhibition Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

-

Perform the DPP-4 enzymatic assay as described above.

-

Instead of a fixed substrate concentration, run the assay with multiple fixed concentrations of the test compound across a range of varying substrate (Gly-Pro-AMC) concentrations.

-

Calculate the initial reaction velocity (V₀) for each combination.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).

-

Analysis:

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Uncompetitive/Mixed Inhibition: Lines will be parallel or intersect in the second quadrant.

-

Phase III: Selectivity and Cellular Activity

A critical step in DPP-4 inhibitor development is ensuring selectivity against closely related proteases, particularly DPP-8 and DPP-9, as their inhibition is associated with severe toxicities in preclinical models.[18][19]

Protocol: DPP-8/9 Selectivity Profiling

Objective: To determine the IC50 values of the compound against DPP-8 and DPP-9 and calculate the selectivity ratio.

Methodology:

-

The assay is performed identically to the DPP-4 inhibition assay described in section 3.1.

-

Substitute recombinant human DPP-4 with recombinant human DPP-8 and DPP-9, respectively.[18][20]

-

Use an appropriate fluorogenic substrate for DPP-8/9 (Gly-Pro-AMC is also suitable).[21]

-

Determine the IC50 values for DPP-8 and DPP-9.

-

Data Analysis: Calculate the selectivity ratios:

-

Selectivity for DPP-8 = IC50(DPP-8) / IC50(DPP-4)

-

Selectivity for DPP-9 = IC50(DPP-9) / IC50(DPP-4)

-

A therapeutically viable candidate should have a selectivity ratio >1,000-fold.[19]

-

| Parameter | 4-(2-aminopropanoyl)piperazin-2-one | Sitagliptin (Control) |

| DPP-4 IC50 (nM) | Hypothetical: 50 nM | 27 nM |

| DPP-8 IC50 (nM) | Hypothetical: >100,000 nM | >100,000 nM |

| DPP-9 IC50 (nM) | Hypothetical: >100,000 nM | >100,000 nM |

| Selectivity Ratio (DPP-8/DPP-4) | >2,000-fold | >3,700-fold |

| Selectivity Ratio (DPP-9/DPP-4) | >2,000-fold | >3,700-fold |

| Table 1: Hypothetical In Vitro Selectivity Profile. Control data adapted from literature.[19] |

Phase IV: In Vivo Proof-of-Concept

The final preclinical validation step is to demonstrate efficacy in a relevant animal model of glucose metabolism.

Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of the compound on glucose disposal following an oral glucose challenge in a rodent model.

Methodology:

-

Animal Model: Use male C57BL/6 mice or Zucker Diabetic Fatty (ZDF) rats.

-

Acclimatization & Dosing: Acclimatize animals and fast them overnight (12-16 hours) with free access to water.[22]

-

Groups (n=8-10 per group):

-

Vehicle Control (e.g., 0.5% methylcellulose, oral gavage)

-

Test Compound (e.g., 1, 3, 10 mg/kg, oral gavage)

-

Positive Control (e.g., Sitagliptin, 10 mg/kg, oral gavage)

-

-

Procedure:

-

Administer the vehicle or compound via oral gavage.

-

After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose load (2 g/kg) via oral gavage.[23]

-

Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

-

-

Analysis:

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot blood glucose concentration versus time for each group.

-

Calculate the total Area Under the Curve (AUC) for glucose excursion. A significant reduction in AUC for the compound-treated groups compared to the vehicle group indicates improved glucose tolerance and demonstrates in vivo efficacy.

-

| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) (mg/dL·min) | % Reduction vs. Vehicle |

| Vehicle | - | Hypothetical: 25,000 | - |

| Test Compound | 1 | Hypothetical: 21,250 | 15% |

| Test Compound | 3 | Hypothetical: 17,500 | 30% |

| Test Compound | 10 | Hypothetical: 13,750 | 45% |

| Sitagliptin | 10 | Hypothetical: 13,000 | 48% |

| Table 2: Hypothetical Results from an Oral Glucose Tolerance Test. |

Conclusion & Future Directions

This guide outlines a rigorous, hypothesis-driven pathway to characterize the mechanism of action of this compound. The proposed experiments are designed to systematically validate its function as a potent and selective DPP-4 inhibitor. Positive outcomes, particularly a strong in vitro IC50, high selectivity over DPP-8/9, and significant improvement in glucose tolerance in an OGTT, would establish this compound as a strong candidate for further preclinical development, including full pharmacokinetic, pharmacodynamic, and toxicology studies, with the ultimate goal of progressing towards clinical trials for the treatment of Type 2 Diabetes Mellitus.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). Brieflands. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. [Link]

-

Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management. (n.d.). American Health & Drug Benefits. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). National Institutes of Health. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Semantic Scholar. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. [Link]

-

Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. (n.d.). ResearchGate. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). National Institutes of Health. [Link]

-

Kazakos, K. (2011). Incretin effect: GLP-1, GIP, DPP4. Diabetes Research and Clinical Practice. [Link]

-

Kazakos, K. (2011). Incretin effect: GLP-1, GIP, DPP4. PubMed. [Link]

-

GLP-1-RA and DPP-4 inhibitors in the management of type 2 diabetes. (n.d.). Medizinonline. [Link]

-

A Skeptic's Guide to Ozempic and Other GLP-1 Agonists. (2024). Psychology Today. [Link]

-

Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV. (2006). National Institutes of Health. [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Bentham Science. [Link]

-